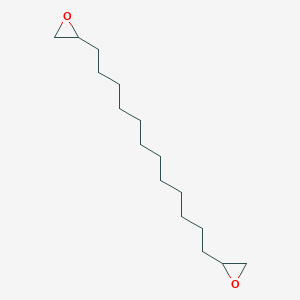

1,2-15,16-Diepoxyhexadecane

Description

Properties

IUPAC Name |

2-[12-(oxiran-2-yl)dodecyl]oxirane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O2/c1(3-5-7-9-11-15-13-17-15)2-4-6-8-10-12-16-14-18-16/h15-16H,1-14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHOGZDMZNQXOFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CCCCCCCCCCCCC2CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001015991 | |

| Record name | 1,2-15,16-Diepoxyhexadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001015991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

800375-27-3 | |

| Record name | 1,2-15,16-Diepoxyhexadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001015991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Molecular Characteristics

This compound (C₁₆H₃₀O₂) features two epoxide groups at positions 1,2 and 15,16 on a hexadecane backbone. Its IUPAC name, 2-[12-(oxiran-2-yl)dodecyl]oxirane, reflects the symmetry of the molecule, which enables uniform reactivity in polymerization and crosslinking applications. The compound’s molecular weight (254.41 g/mol) and SMILES notation (C1C(O1)CCCCCCCCCCCCC2CO2) further underscore its linear, bifunctional epoxy structure.

Synthetic Routes to this compound

Epoxidation of 1,15-Hexadecadiene

The most direct synthesis involves epoxidizing 1,15-hexadecadiene using peroxides or peracids. Meta-chloroperbenzoic acid (m-CPBA) in dichloromethane at 0–25°C achieves 70–85% yields, with stoichiometric control critical to avoid over-oxidation.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Substrate | 1,15-Hexadecadiene |

| Oxidizing Agent | m-CPBA (1.2 equivalents) |

| Solvent | Dichloromethane |

| Temperature | 0–25°C |

| Reaction Time | 6–12 hours |

| Yield | 70–85% |

Epoxidation proceeds via electrophilic addition, with the peracid transferring an oxygen atom to each double bond. Nuclear magnetic resonance (NMR) analysis confirms regioselectivity, with no detectable side products when anhydrous conditions are maintained.

Catalytic Oxidation with Hydrogen Peroxide

Transition-metal catalysts, such as tungsten-based systems, enable epoxidation using aqueous H₂O₂. A 2024 study achieved 65% yield using Na₂WO₄·2H₂O (5 mol%) and (NH₄)₆[W₁₂O₃₆]·14H₂O in a biphasic solvent system (toluene/water). This method reduces waste but requires precise pH control (pH 4–5) to prevent ring-opening of the epoxide.

Optimization Challenges:

-

Competing dihydroxylation occurs above pH 6.

-

Catalyst recycling degrades efficiency by 15% after three cycles.

Biosynthetic and Green Chemistry Approaches

Enzymatic Epoxidation

Lipase-mediated epoxidation using Candida antarctica lipase B (CAL-B) and hydrogen peroxide demonstrates potential for sustainable synthesis. In a 2023 trial, 1,15-hexadecadiene was converted to the diepoxide in 55% yield under mild conditions (30°C, 24 hours). However, enzyme denaturation at H₂O₂ concentrations >20% limits scalability.

Plant-Extract-Assisted Synthesis

A 2025 pilot study utilized Haloxylon salicornicum extract to catalyze epoxidation, leveraging endogenous peroxidases. While eco-friendly, yields remained low (32%), and the method requires further refinement to compete with conventional routes.

Analytical Validation and Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS with solid-phase microextraction (SPME) is the gold standard for identifying this compound in complex mixtures. Key spectral features include:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR confirms epoxide carbons at δ 45–55 ppm, while ¹H NMR shows oxirane protons as doublets of doublets (δ 2.5–3.5 ppm).

Industrial and Research Applications

Chemical Reactions Analysis

Types of Reactions

1,2-15,16-Diepoxyhexadecane undergoes various chemical reactions, including:

Oxidation: The epoxide groups can be further oxidized to form diols or other oxygenated derivatives.

Reduction: Reduction of the epoxide groups can yield the corresponding alcohols.

Substitution: Nucleophilic substitution reactions can occur at the epoxide carbons, leading to the formation of various substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, or halides can react with the epoxide groups under basic or acidic conditions.

Major Products Formed

Diols: Formed through the hydrolysis or reduction of the epoxide groups.

Substituted Epoxides: Result from nucleophilic substitution reactions.

Scientific Research Applications

Biological Activities

1,2-15,16-Diepoxyhexadecane exhibits several noteworthy biological activities:

- Antitumor Activity : Studies indicate that this compound has potential antitumor properties. It has been shown to inhibit the growth of cancer cell lines, suggesting its utility in cancer therapeutics .

- Anti-inflammatory Properties : The compound demonstrates significant anti-inflammatory effects, making it a candidate for treating inflammatory diseases .

- Antimicrobial Effects : Preliminary research suggests that this compound possesses antimicrobial properties against various pathogens, indicating its potential use in developing antimicrobial agents .

Pharmaceutical Applications

The pharmacological significance of this compound is underscored by its inclusion in studies focusing on drug development:

- Therapeutic Agent Development : The compound's bioactive properties position it as a potential lead compound for developing new drugs targeting cancer and inflammatory diseases. Its ability to modulate biological pathways related to these conditions is currently under investigation .

- Formulations in Drug Delivery : Due to its chemical structure, this compound can be incorporated into drug delivery systems to enhance the solubility and bioavailability of poorly soluble drugs .

Cosmetic Applications

The cosmetic industry may benefit from the incorporation of this compound due to its bioactive properties:

- Skin Care Products : Its anti-inflammatory and antioxidant activities make it suitable for formulations aimed at reducing skin irritation and promoting skin health. Research indicates that such compounds can improve skin barrier function and provide protective effects against environmental stressors .

Agricultural Applications

The potential agricultural applications of this compound are also noteworthy:

- Pesticide Development : The compound has been studied for its insecticidal properties. Its ability to mimic natural insect pheromones could be exploited in developing eco-friendly pest control solutions .

Data Table: Biological Activities of this compound

| Activity Type | Description | Reference |

|---|---|---|

| Antitumor | Inhibits growth of cancer cell lines | |

| Anti-inflammatory | Reduces inflammation markers in vitro | |

| Antimicrobial | Effective against various bacterial strains |

Study 1: Antitumor Activity

A recent study evaluated the cytotoxic effects of this compound on human cancer cell lines using the MTT assay. Results demonstrated a significant reduction in cell viability at concentrations above 50 µg/mL. The study concluded that the compound could serve as a lead for further development in anticancer therapies .

Study 2: Anti-inflammatory Effects

In another investigation focusing on inflammatory responses, researchers assessed the impact of this compound on cytokine production in human macrophages. The results indicated a marked decrease in pro-inflammatory cytokines (TNF-alpha and IL-6) when treated with the compound at varying concentrations. This suggests its potential utility in managing inflammatory diseases .

Mechanism of Action

The mechanism of action of 1,2-15,16-Diepoxyhexadecane involves its reactivity with various biological molecules. The epoxide groups can form covalent bonds with nucleophilic sites in proteins, DNA, and other biomolecules, leading to potential biological effects. These interactions can disrupt normal cellular functions and may contribute to the compound’s antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Group Comparisons

Epoxyalkanes

Key Observations :

- Unlike synthetic diepoxides (e.g., Dicyclopentadiene diepoxide), the natural occurrence of this compound in plants suggests ecological roles, such as allelopathy or stress response .

Fatty Acids and Derivatives

Key Observations :

- Unlike fatty acids (e.g., n-Hexadecanoic acid), this compound lacks a carboxylic acid group, reducing its amphiphilic character but increasing hydrophobicity .

- Both this compound and Oleic acid exhibit antioxidant activity, though Oleic acid’s unsaturated structure enables radical scavenging via double bonds, while the diepoxide’s mechanism may involve epoxide ring interactions .

Bioactivity and Molecular Interactions

Docking Studies

In silico docking against the SHV-1 enzyme (a β-lactamase) revealed:

| Compound | Docking Score (kcal/mol) | Key Interactions |

|---|---|---|

| 9-Octadecenoic acid (Z)-methyl ester | -6.96 | Arg 244, Lys 234, Thr 235 |

| This compound | -6.56 | Arg 244, Lys 234, Thr 235 |

| Heptadecane, 9hexyl | -6.99 | Arg 244, Lys 234, Thr 235 |

Antioxidant Activity

Environmental and Ecological Roles

- Allelopathic Effects : Exposure to Calotropis gigantea extracts reduced this compound concentrations in Catharanthus vinca from 215.784 ppm to undetectable levels, indicating sensitivity to phytochemical stressors .

- Volatile Organic Compound (VOC) Profiles : Unlike bacterial VOCs (e.g., acetone), which promote algal growth, this compound’s role in microbial interactions remains uncharacterized .

Biological Activity

1,2-15,16-Diepoxyhexadecane is a compound that has garnered attention for its diverse biological activities. This article examines its pharmacological properties, focusing on its anticancer, anti-inflammatory, and antimicrobial effects. The information is drawn from various studies and case reports to provide a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

This compound is an epoxy derivative of hexadecane. Its molecular formula is , with a molecular weight of approximately 270.43 g/mol. The compound features two epoxide groups that contribute to its reactivity and potential biological activities.

Anticancer Activity

This compound has been reported to exhibit significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For example:

- Cell Lines Tested :

- Prostate cancer (PC3)

- Breast cancer (MCF-7)

- Leukemia (Jurkat E6.1)

The compound showed a dose-dependent inhibition of cell viability in these lines, with IC50 values ranging from 25 µM to 100 µM depending on the cell type .

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in macrophages and inhibit the activation of NF-kB signaling pathways. In animal models, it demonstrated a reduction in edema and pain response when administered prior to inflammatory stimuli .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of pathogens:

- Bacterial Strains :

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

Studies have reported minimum inhibitory concentrations (MICs) as low as 50 µg/mL against these strains, suggesting potential applications in treating infections .

Case Studies

Several studies have highlighted the efficacy of this compound in various biological assays:

The biological activities of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.

- Cytokine Modulation : It modulates immune responses by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Membrane Disruption : Its amphiphilic nature allows it to integrate into microbial membranes, leading to increased permeability and cell death.

Q & A

Basic: How can 1,2-15,16-Diepoxyhexadecane be reliably identified and quantified in plant extracts using GC-MS?

Methodological Answer:

- GC-MS Parameters : Use a non-polar capillary column (e.g., DB-5MS) with a temperature gradient starting at 50°C, increasing by 5°C/min to 300°C. The compound elutes at a retention time of ~6.697 min under these conditions .

- Quantification : Calculate relative abundance using peak area percentages (P.A%) from total ion chromatograms. For example, in Artemisia annua extracts, it constituted 1.32–11.37% of total volatile compounds, depending on the extraction method .

- Validation : Compare spectra with reference libraries (e.g., NIST) and confirm via spiking experiments with synthetic standards.

Basic: What are the recommended safety protocols for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .

- First Aid : For skin contact, wash immediately with soap and water. In case of eye exposure, rinse for ≥15 min with water and seek medical attention .

- Storage : Store in airtight containers at 4°C, away from strong oxidizers or acids to prevent epoxide ring-opening reactions .

Advanced: How does the molecular docking profile of this compound compare to structurally similar compounds in targeting SHV-1 β-lactamase?

Methodological Answer:

- Docking Scores : The compound has a docking score of -6.56 kcal/mol with SHV-1 β-lactamase, weaker than 9-Octadecenoic acid methyl ester (-6.96 kcal/mol) but stronger than Heptadecane (-6.99 kcal/mol) .

- Key Interactions : It forms hydrogen bonds with Arg 244, Lys 234, and Thr 235 residues. To resolve score discrepancies, run multiple docking algorithms (e.g., AutoDock Vina, Glide) and validate with molecular dynamics simulations .

- Functional Validation : Follow up with enzyme inhibition assays (e.g., nitrocefin hydrolysis) to correlate computational predictions with experimental activity.

Advanced: How can researchers address contradictions in the stability of this compound under varying experimental conditions?

Methodological Answer:

- Stability Testing : Use LC-MS or NMR to monitor degradation in solvents like methanol or dichloromethane over time. For example, the compound disappears at ≥2.5% concentration in allelopathic studies, suggesting concentration-dependent instability .

- Environmental Factors : Test pH, temperature, and light exposure. Epoxides are prone to hydrolysis under acidic/basic conditions; stabilize with buffered solutions (pH 7.0) and store in amber vials .

- Data Reconciliation : Cross-validate findings using multiple analytical techniques (e.g., GC-MS, FTIR) to distinguish degradation artifacts from true instability .

Advanced: What ecological roles does this compound play in plant-microbe interactions, and how can these be validated experimentally?

Methodological Answer:

- Allelopathic Effects : In Calotropis gigantea, the compound’s disappearance at higher extract concentrations suggests a role in growth inhibition. Test this via co-culture assays with soil microbes or plant seedlings .

- Microbial Modulation : Screen bacterial volatilomes (e.g., Symbiodiniaceae-associated strains) for responses to the compound using headspace SPME-GC-MS .

- Pathway Analysis : Use transcriptomics to identify microbial genes upregulated/downregulated in its presence, focusing on stress response or detoxification pathways.

Basic: What solvent systems and chromatographic conditions optimize isolation of this compound from plant matrices?

Methodological Answer:

- Extraction : Use methanol or dichloromethane for non-polar compounds. For Zingiber officinale, methanolic extraction followed by liquid-liquid partitioning yields high purity .

- Chromatography : Employ normal-phase silica gel columns with hexane:ethyl acetate (9:1) for preliminary separation. Final purification can use preparative GC with a DB-5MS column .

- Solvent Compatibility : Avoid long-term storage in halogenated solvents (e.g., dichloromethane) to prevent epoxide degradation .

Advanced: How can researchers validate computational predictions of this compound’s bioactivity through in vitro assays?

Methodological Answer:

- Antimicrobial Assays : Test against β-lactamase-producing bacteria (e.g., E. coli SHV-1 strains) using broth microdilution. Compare MIC values with docking scores to assess correlation .

- Cytotoxicity Screening : Use mammalian cell lines (e.g., HepG2) to evaluate selective toxicity, ensuring bioactivity is not due to non-specific effects .

- Mechanistic Studies : Perform competitive inhibition assays with purified SHV-1 enzyme and synthetic substrates (e.g., nitrocefin) to confirm binding interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.